(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
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Description
The compound is a complex organic molecule with multiple functional groups. It contains a tetracene backbone, which is a polycyclic aromatic hydrocarbon composed of four fused benzene rings. This structure is likely to confer interesting electronic properties to the molecule .
Molecular Structure Analysis
The molecule has several hydroxyl groups, some of which are protected by the TBDMS groups. These groups add polarity to the molecule and can participate in hydrogen bonding. The methoxy group and the acetyl group are electron-donating groups, which can have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
TBDMS-protected alcohols can be deprotected under acidic conditions or with fluoride ions . The acetyl group can be removed by hydrolysis, and the methoxy group can participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the environment. For example, the presence of the TBDMS groups would increase the hydrophobicity of the molecule .Safety and Hazards
properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8Si/c1-13(28)27(33)11-15-19(17(12-27)35-36(6,7)26(2,3)4)25(32)21-20(23(15)30)22(29)14-9-8-10-16(34-5)18(14)24(21)31/h8-10,17,30,32-33H,11-12H2,1-7H3/t17-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUNIDZXCVWICG-SOKVYYICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[Si](C)(C)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[Si](C)(C)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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